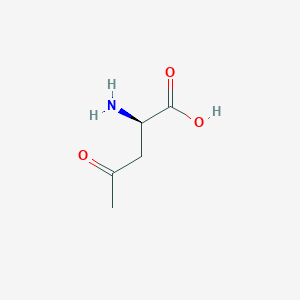
(2S,3S,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is a complex organic compound with a molecular formula of C14H20O10. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with acetoxymethyl and triacetate groups. It is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of a tetrahydrofuran derivative. One common method includes the reaction of tetrahydrofuran-2,3,4,5-tetraol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2S,3S,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding tetrahydrofuran-2,3,4,5-tetraol.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Hydrolysis: Tetrahydrofuran-2,3,4,5-tetraol.
Oxidation: Various oxidized derivatives depending on the reagent and conditions.
Substitution: Substituted tetrahydrofuran derivatives.
科学的研究の応用
(2S,3S,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3S,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. The acetoxymethyl and triacetate groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2S,3S,4R,5R)-5-(Acetoxymethyl)-2’,5’-dimethyl-2,3,4,5-tetrahydro-2,3’-bifuran-3,4-diyl diacetate: Similar structure with additional methyl groups.
(1R,2S,3S,4R,5S)-1-(Acetoxymethyl)-5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate: Contains a bicyclic ring system and additional substituents.
Uniqueness
(2S,3S,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple acetyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H18O9 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC名 |
[(2R,3R,4S,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1 |
InChIキー |
IHNHAHWGVLXCCI-FVCCEPFGSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13344414.png)

![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13344424.png)

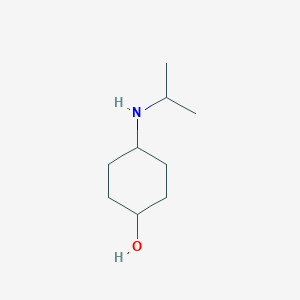
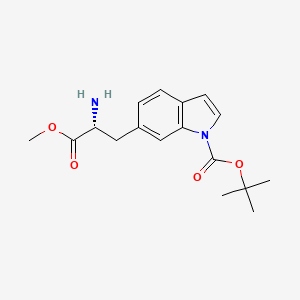

![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13344454.png)
![(1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid](/img/structure/B13344458.png)
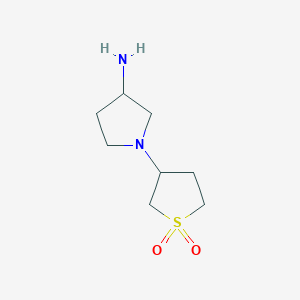
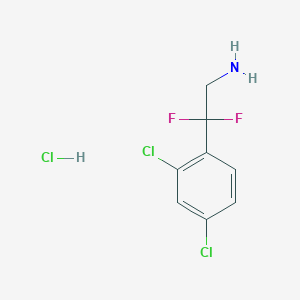
![Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13344466.png)
